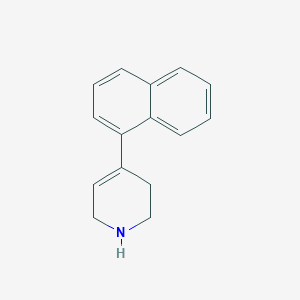![molecular formula C11H12ClIO2 B15273411 3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
3-[(4-Chlorophenyl)methoxy]-4-iodooxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)methoxy]-4-iodooxolane is an organic compound that features a unique combination of a chlorophenyl group, a methoxy group, and an iodo-substituted oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methoxy]-4-iodooxolane typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 4-iodooxolane.
Etherification: The 4-chlorophenol undergoes etherification with methanol to form 4-chlorophenyl methoxy.
Iodination: The 4-chlorophenyl methoxy is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Chlorophenyl)methoxy]-4-iodooxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling with a boronic acid can produce a biaryl compound.
Aplicaciones Científicas De Investigación
3-[(4-Chlorophenyl)methoxy]-4-iodooxolane has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Chemical Synthesis: The compound is valuable in organic synthesis for constructing complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 3-[(4-Chlorophenyl)methoxy]-4-iodooxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the presence of the chlorophenyl and iodo groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- 4-Chlorophenyl methoxy derivatives
- Iodo-substituted oxolanes
Uniqueness
3-[(4-Chlorophenyl)methoxy]-4-iodooxolane is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a chlorophenyl and an iodo group allows for versatile modifications and interactions in various chemical and biological contexts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H12ClIO2 |
|---|---|
Peso molecular |
338.57 g/mol |
Nombre IUPAC |
3-[(4-chlorophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12ClIO2/c12-9-3-1-8(2-4-9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
Clave InChI |
UKXVARVTSQZBRT-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CO1)I)OCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


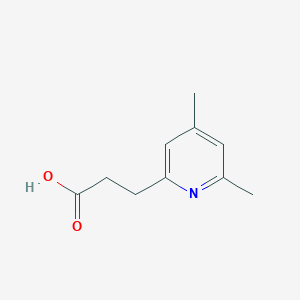
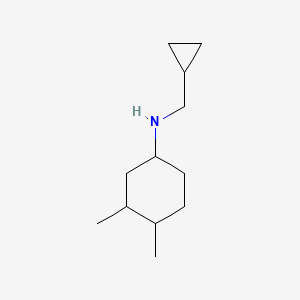
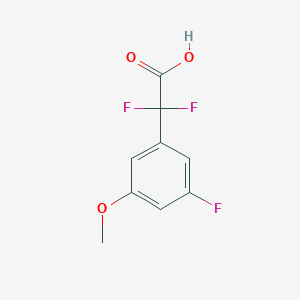


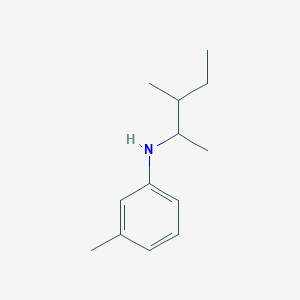
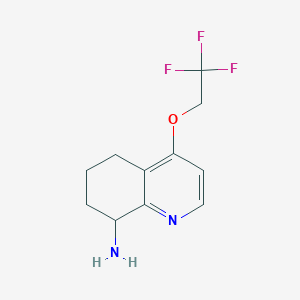
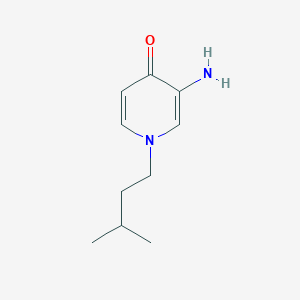
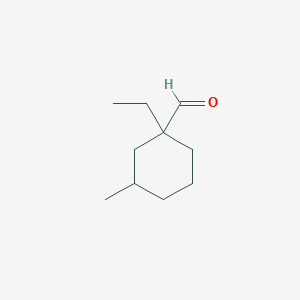
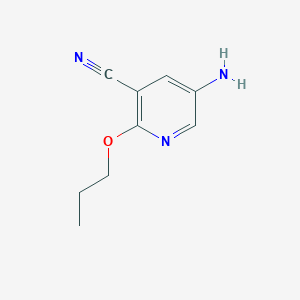
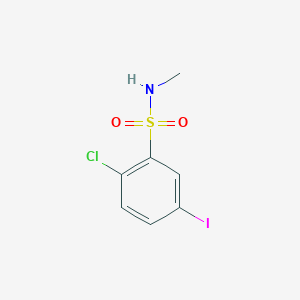

![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)
